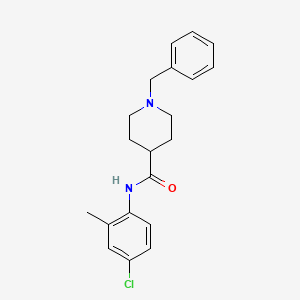![molecular formula C17H16N2O5S B4896858 methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B4896858.png)
methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate, also known as MEF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties. Additionally, this compound has been found to activate the Nrf2/ARE signaling pathway, which regulates the expression of various antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the improvement of cognitive function. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine and are implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. Additionally, this compound is relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate. One potential area of research is the investigation of this compound's potential as a treatment for various neurodegenerative diseases such as Alzheimer's disease. Another area of research is the exploration of the use of this compound in combination with other compounds to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
Methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate can be synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 2-ethoxybenzohydrazide with thionyl chloride to form 2-ethoxybenzoylisothiocyanate. This compound is then reacted with 5-mercapto-1,3,4-oxadiazole to form 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-thiol with methyl 2-furoate in the presence of sodium hydride to form this compound.
Aplicaciones Científicas De Investigación
Methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 5-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-3-22-13-7-5-4-6-12(13)15-18-19-17(24-15)25-10-11-8-9-14(23-11)16(20)21-2/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPZLVYAZRONEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfonyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4896777.png)
![5-{5-(benzoylamino)-3-[4-(benzoylamino)phenyl]-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B4896790.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4896801.png)
![6-(2-chlorophenyl)-N-methyl-N-(3-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4896806.png)
![2-((1-adamantylmethyl){[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4896821.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B4896823.png)
![(3R*,4R*)-1-[2-(cyclopentyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4896830.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B4896836.png)
![N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4896844.png)

![5-acetyl-3-amino-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896862.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4896875.png)
![7-[chloro(difluoro)methyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896878.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)